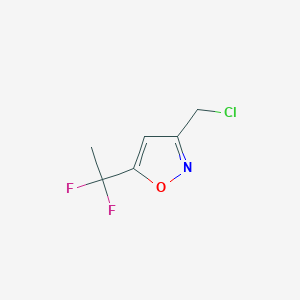

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole

説明

“3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole” is a chemical compound that contains an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 3-position with a chloromethyl group and at the 5-position with a 1,1-difluoroethyl group .

科学的研究の応用

Synthesis of Fluoroalkyl-substituted Isoxazoles

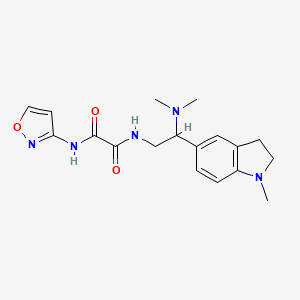

Research by Chalyk et al. (2019) elaborates on a comprehensive study focusing on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes, including chloromethyl groups. The study reports the one-pot metal-free [3+2] cycloaddition reactions to prepare 5-trifluoromethylisoxazoles and further modifications to obtain 5-fluoromethyl- and 5-difluoromethylisoxazoles through late-stage deoxofluorination. This methodology showcases the utility of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole in the regioselective synthesis of fluorinated isoxazole derivatives, highlighting its significance in creating side-chain functionalized mono-, di-, and trifluoromethylisoxazoles with potential applications in medicinal chemistry and material science (Chalyk et al., 2019).

Chemoselective Nucleophilic Chemistry

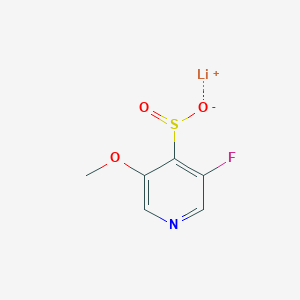

Yu et al. (2009) discuss the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to a wide array of trisubstituted isoxazoles. The study further explores the oxidation of thioether moieties to sulfonylmethyl derivatives and differential derivatization of carbomethoxy groups to carboxamides, which contributes to the field of agrochemical research by providing insights into novel insecticidal compounds. The versatility of this compound in chemoselective nucleophilic reactions underpins its value in synthesizing compounds with potential applications in agriculture and pest control (Yu et al., 2009).

Novel Derivatives and Material Science Applications

The synthesis and structural analysis of isoxazole derivatives have shown that compounds like this compound can be key intermediates in the creation of materials with potential electronic and photophysical applications. Studies focusing on the synthesis of novel bis(phenylisoxazolyl) benzene derivatives and their analysis for electronic organic material applications highlight the compound's role in material science, particularly in developing new photovoltaic devices and electronic materials due to their desirable optical and electrochemical properties (de Brito et al., 2018).

特性

IUPAC Name |

3-(chloromethyl)-5-(1,1-difluoroethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF2NO/c1-6(8,9)5-2-4(3-7)10-11-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDLNJRVGKXAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)CCl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)

![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)